molecular formula C15H22ClNO3 B7961761 tert-butyl N-benzyl-N-(3-chloro-2-hydroxypropyl)carbamate

tert-butyl N-benzyl-N-(3-chloro-2-hydroxypropyl)carbamate

Cat. No.: B7961761
M. Wt: 299.79 g/mol
InChI Key: HCHFVUYSXVENKM-UHFFFAOYSA-N
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Description

tert-Butyl N-benzyl-N-(3-chloro-2-hydroxypropyl)carbamate: is an organic compound with the molecular formula C15H22ClNO3 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) as part of its structure

Preparation Methods

The synthesis of tert-butyl N-benzyl-N-(3-chloro-2-hydroxypropyl)carbamate typically involves organic synthesis techniques. One common method involves the reaction of tert-butyl carbamate with benzyl chloride and 3-chloro-2-hydroxypropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the reaction .

Chemical Reactions Analysis

tert-Butyl N-benzyl-N-(3-chloro-2-hydroxypropyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group, depending on the reagents and conditions used.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol

Scientific Research Applications

tert-Butyl N-benzyl-N-(3-chloro-2-hydroxypropyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive carbamate group.

    Industry: The compound can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl N-benzyl-N-(3-chloro-2-hydroxypropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar compounds to tert-butyl N-benzyl-N-(3-chloro-2-hydroxypropyl)carbamate include:

    tert-Butyl N-(3-hydroxypropyl)carbamate: This compound lacks the benzyl and chloro groups, making it less reactive in certain chemical reactions.

    tert-Butyl N-benzylcarbamate: This compound lacks the 3-chloro-2-hydroxypropyl group, which reduces its versatility in synthetic applications.

    tert-Butyl N-(2,3-dihydroxypropyl)carbamate: This compound has two hydroxyl groups, which can lead to different reactivity and applications compared to the chloro-substituted analog

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure allows for a wide range of chemical reactions and applications, making it a valuable tool for scientists and engineers.

Properties

IUPAC Name

tert-butyl N-benzyl-N-(3-chloro-2-hydroxypropyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO3/c1-15(2,3)20-14(19)17(11-13(18)9-16)10-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHFVUYSXVENKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)CC(CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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